

A Technical Guide to the Physicochemical Properties of 3-Chloro-4-nitrobenzaldehyde

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Compound of Interest

Compound Name: 3-Chloro-4-nitrobenzaldehyde

Cat. No.: B109732

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Prepared for: Researchers, Scientists, and Drug Development Professionals From: Senior Application Scientist, Gemini Division Subject: Comprehensive Analysis of Melting Point and Solubility for **3-Chloro-4-nitrobenzaldehyde** (CAS: 57507-34-3)

Introduction

3-Chloro-4-nitrobenzaldehyde is a substituted aromatic aldehyde that serves as a valuable intermediate in organic synthesis. Its utility in the construction of more complex molecules, including pharmaceutical agents and novel materials, necessitates a thorough understanding of its fundamental physicochemical properties. Key among these are its melting point and solubility profile, which are critical parameters governing its purity assessment, reaction conditions, purification strategy (e.g., recrystallization), and potential for formulation.

This guide provides a detailed examination of the melting point and solubility of **3-Chloro-4-nitrobenzaldehyde**. It is designed to offer not just technical data but also the underlying scientific rationale and field-proven experimental protocols, empowering researchers to confidently handle and utilize this compound in their work.

Molecular Characteristics and Expected Physicochemical Behavior

The structure of **3-Chloro-4-nitrobenzaldehyde**, featuring a benzene ring substituted with an aldehyde (-CHO), a nitro group (-NO₂), and a chlorine atom (-Cl), dictates its physical

properties.

- **Polarity and Intermolecular Forces:** The strongly electron-withdrawing nitro and aldehyde groups create significant dipole moments, making the molecule polar. The primary intermolecular forces at play in the solid state are dipole-dipole interactions and London dispersion forces. The absence of hydrogen bond donors limits its ability to self-associate via hydrogen bonding, but the oxygen atoms on the aldehyde and nitro groups can act as hydrogen bond acceptors.
- **Melting Point Prediction:** The rigid, planar structure and moderate molecular weight (185.57 g/mol) suggest a melting point that is significantly above room temperature. The specific arrangement of polar substituents influences the crystal lattice packing, which is a key determinant of the melting temperature.
- **Solubility Prediction:** Based on the "like dissolves like" principle, the molecule's polarity suggests it will have low solubility in non-polar solvents (e.g., hexanes) and higher solubility in polar aprotic (e.g., acetone, ethyl acetate) and polar protic solvents (e.g., ethanol). Its solubility in water is expected to be limited due to the hydrophobic nature of the chlorobenzene ring, despite the presence of polar functional groups.

Melting Point Analysis

The melting point is a definitive physical property that serves as a primary indicator of a compound's purity. For a crystalline solid, a sharp melting range (typically $\leq 1^{\circ}\text{C}$) is indicative of high purity, whereas a broad and depressed melting range suggests the presence of impurities.

Reported Melting Point

The experimentally determined melting point for **3-Chloro-4-nitrobenzaldehyde** is presented below.

Compound Name	CAS Number	Molecular Formula	Molecular Weight	Melting Point (°C)
3-Chloro-4-nitrobenzaldehyde	57507-34-3	C ₇ H ₄ CINO ₃	185.57 g/mol	56 - 57 °C[1]

Experimental Protocol: Capillary Melting Point Determination

This protocol describes the standard method for obtaining an accurate melting point range using a digital melting point apparatus (e.g., a Mel-Temp).

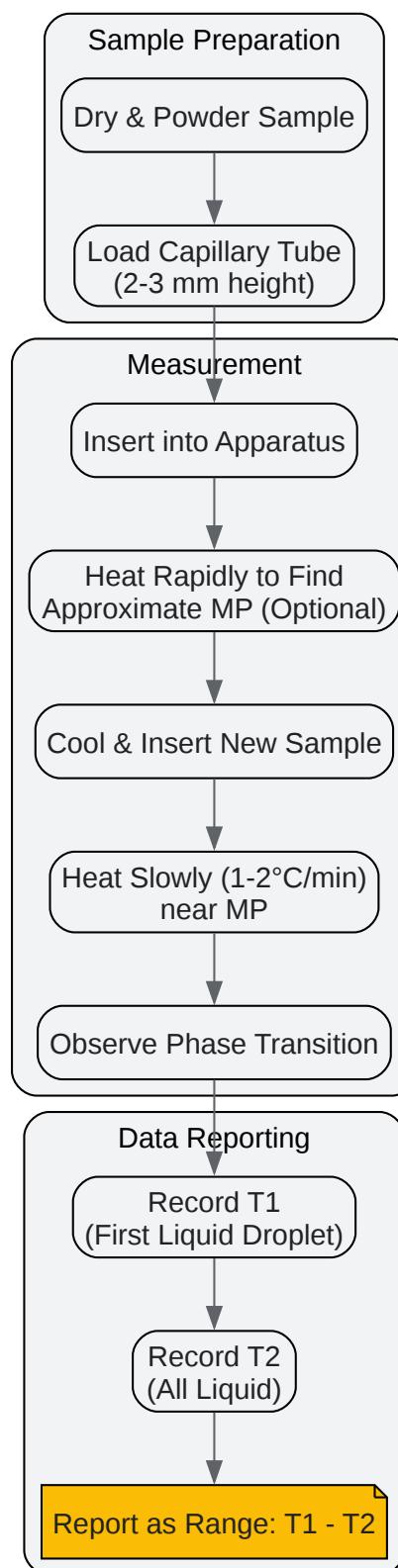
Causality: The principle lies in heating a small, powdered sample slowly and observing the temperatures at which the phase transition from solid to liquid begins and completes. A slow heating rate (~1-2 °C/minute) near the melting point is critical to allow for thermal equilibrium between the sample, the thermometer, and the heating block, ensuring an accurate reading.

Methodology:

- **Sample Preparation:** Ensure the **3-Chloro-4-nitrobenzaldehyde** sample is completely dry and finely powdered. Crush any large crystals using a mortar and pestle.
- **Capillary Loading:** Jab the open end of a capillary tube into the powder pile. Invert the tube and tap it gently on a hard surface, or drop it down a long glass tube, to pack the sample into the closed end. A packed sample height of 2-3 mm is ideal.
- **Apparatus Setup:** Place the loaded capillary tube into the heating block of the melting point apparatus.
- **Rapid Determination (Optional but Recommended):** If the approximate melting point is unknown, perform a rapid heating run to quickly identify an approximate range.
- **Accurate Determination:** Allow the apparatus to cool to at least 20 °C below the approximate melting point. Insert a new sample. Heat at a medium rate until the temperature is ~15-20 °C below the expected melting point.
- **Observation:** Reduce the heating rate to 1-2 °C per minute. Observe the sample through the magnifying lens.
- **Record Temperatures:**
 - T_1 : The temperature at which the first droplet of liquid appears.

- T_2 : The temperature at which the entire sample has transformed into a clear liquid.
- Reporting: Record the result as a melting point range ($T_1 - T_2$). For pure compounds, this range should be narrow.

Workflow for Melting Point Determination

[Click to download full resolution via product page](#)*Capillary Melting Point Determination Workflow.*

Solubility Profile

Solubility is a thermodynamic equilibrium constant that defines the maximum concentration of a solute that can dissolve in a solvent at a given temperature and pressure. It is a critical parameter for drug development, influencing everything from reaction kinetics to bioavailability.

Expected and Comparative Solubility

Quantitative, experimentally determined solubility data for **3-Chloro-4-nitrobenzaldehyde** in various solvents is not readily available in surveyed scientific literature. However, a qualitative assessment can be made based on its molecular structure and by comparing it to similar compounds.

- Water: Expected to be sparingly or poorly soluble.
- Alcohols (Methanol, Ethanol): Expected to be soluble.
- Chlorinated Solvents (Dichloromethane, Chloroform): Expected to be soluble.
- Polar Aprotic Solvents (Acetone, Ethyl Acetate, DMF): Expected to be highly soluble.
- Non-polar Solvents (Hexane, Toluene): Expected to have low to moderate solubility.

For comparison, the related isomer 4-Chloro-3-nitrobenzaldehyde (CAS: 16588-34-4) has a reported water solubility of 4 g/L, though this is at an elevated temperature of 98 °C[2][3][4]. The parent compound, 3-nitrobenzaldehyde, is described as sparingly soluble in water but demonstrates good solubility in organic solvents like ethanol and chloroform[5][6]. This supports the predicted profile for **3-Chloro-4-nitrobenzaldehyde**.

Experimental Protocol: Thermodynamic Solubility Determination via Shake-Flask Method

The shake-flask method is considered the "gold standard" for determining equilibrium (thermodynamic) solubility due to its reliability[7].

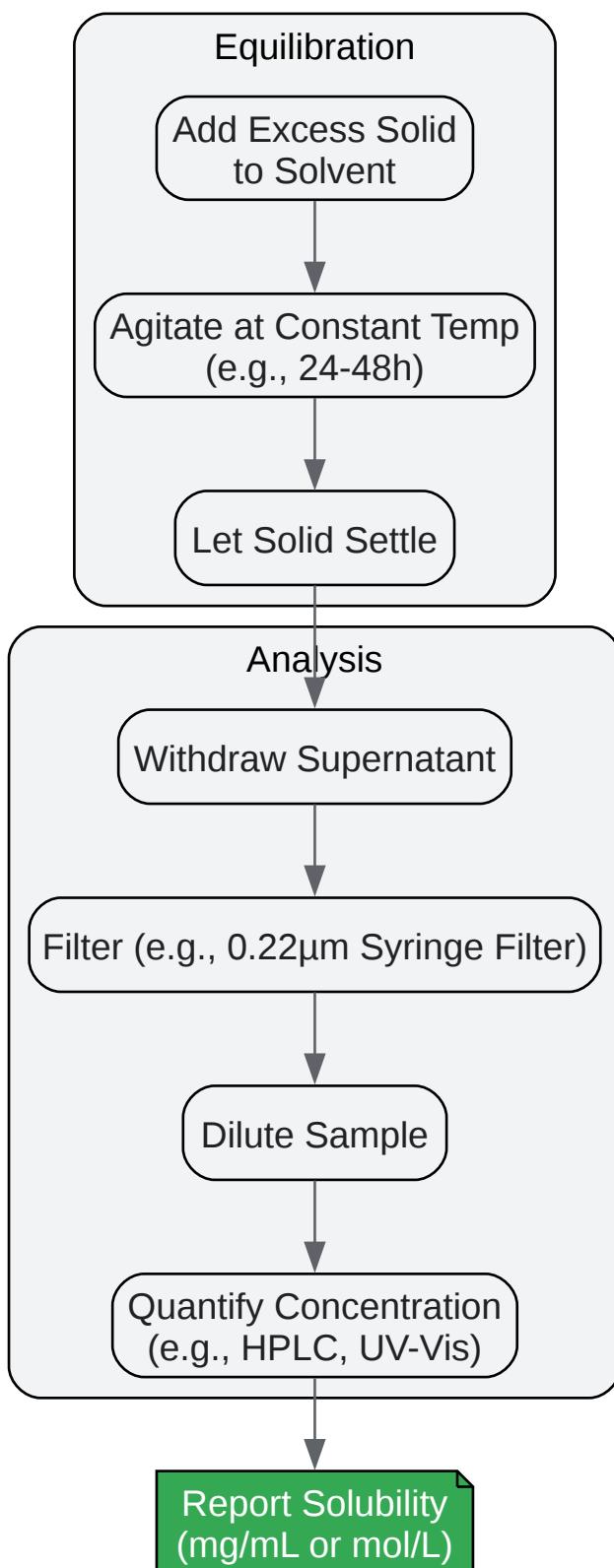
Causality: The protocol is designed to achieve a true thermodynamic equilibrium between the undissolved solid and the saturated solution. By adding an excess of the solid compound to a

solvent and agitating for an extended period, the system reaches a state where the rate of dissolution equals the rate of precipitation. Subsequent analysis of the supernatant provides the solubility value. Temperature control is paramount as solubility is highly temperature-dependent.

Methodology:

- Preparation: Add an excess amount of solid **3-Chloro-4-nitrobenzaldehyde** to a series of glass vials, each containing a known volume of a specific test solvent (e.g., water, ethanol, acetone). "Excess" means enough solid remains visible after the equilibration period.
- Equilibration: Seal the vials tightly. Place them in an orbital shaker or on a magnetic stir plate within a temperature-controlled incubator (e.g., 25 °C). Agitate the samples for a sufficient time to reach equilibrium (typically 24-48 hours).
- Phase Separation: After equilibration, cease agitation and allow the vials to stand undisturbed in the incubator for a period (e.g., 1-2 hours) to allow the excess solid to sediment.
- Sampling: Carefully withdraw a clear aliquot of the supernatant. To ensure no solid particulates are transferred, it is critical to filter the aliquot using a syringe filter (e.g., 0.22 µm PTFE or PVDF, chosen for solvent compatibility).
- Quantification:
 - Accurately dilute the filtered supernatant with a suitable mobile phase or solvent.
 - Determine the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or UV-Vis spectroscopy.
 - A calibration curve prepared with known concentrations of **3-Chloro-4-nitrobenzaldehyde** is required for accurate quantification.
- Reporting: Express the solubility in units such as mg/mL or mol/L.

Workflow for Shake-Flask Solubility Determination



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Shake-Flask Method for Solubility Determination.

Practical Implications in Research and Development

- Purity Assessment: The melting point of 56-57 °C serves as a reliable quality control parameter. Any significant deviation from this range indicates the presence of impurities, necessitating further purification.
- Reaction Setup: Knowledge of solubility guides the choice of reaction solvents. Using a solvent in which the aldehyde is highly soluble ensures a homogeneous reaction mixture, which often leads to faster reaction rates and fewer side products compared to heterogeneous systems.
- Purification: The differential solubility of **3-Chloro-4-nitrobenzaldehyde** in various solvents is the basis for its purification by recrystallization. An ideal recrystallization solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.
- Drug Discovery & Formulation: For medicinal chemists, solubility data is crucial. Poor aqueous solubility can be a major impediment to a compound's progression, affecting its absorption and bioavailability. Understanding the solubility profile is the first step in developing formulation strategies (e.g., using co-solvents, creating salts) to overcome such challenges.

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